4,5-Dihydro-1H-imidazol-2-ylmethanamine
Overview
Description
Synthesis Analysis
The synthesis of 4,5-Dihydro-1H-imidazol-2-ylmethanamine derivatives involves several key steps, starting from basic imidazole precursors. For instance, the efficient preparation of 3-(1H-Imidazol-4-yl)propanamine, a closely related compound, is achieved from trans-urocanic acid by reducing the methyl ester, followed by conversion to the saturated amide, dehydration, and subsequent reduction processes (Sellier et al., 1992). This method highlights the intricate steps involved in synthesizing imidazole derivatives, including 4,5-Dihydro-1H-imidazol-2-ylmethanamine.
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including 4,5-Dihydro-1H-imidazol-2-ylmethanamine, is characterized by the presence of an imidazole ring, which is crucial for its chemical reactivity. The structural analysis of related compounds, such as 2,4,5-triaryl-4,5-dihydro-1H-imidazoles, reveals the configurations and crystal structures that influence their chemical behavior (Fernandes et al., 2007).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, forming complex structures with distinct properties. The reactivity of these compounds is illustrated by the formation of imidazo[1,5-a]heterocycles from pyridin-2-ylmethanamines and aldehydes, showcasing the versatility of imidazole derivatives in synthesizing heterocyclic compounds (Wang et al., 2021).
Scientific Research Applications
Cardiovascular Effects and Antihypertensive Potential
4,5-Dihydro-1H-imidazol-2-ylmethanamine derivatives demonstrate significant potential in cardiovascular applications. These derivatives, particularly in the form of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine, have been evaluated for their antihypertensive properties. They exhibit affinity for imidazoline binding sites and adrenergic receptors, influencing arterial blood pressure and heart rate in hypertensive rats (Touzeau et al., 2003).
Corrosion Inhibition in Industrial Applications
The compound has been found effective in industrial applications, particularly in corrosion inhibition. Novel imidazole derivatives, including 4,5-dihydro-1H-imidazol-2-yl derivatives, have shown significant efficacy in preventing corrosion of mild steel in acidic solutions. Their strong adsorption and mixed type of action (physisorption and chemisorption) make them effective in this context (Prashanth et al., 2021).
Role in Antihypertensive Medications
A specific molecule, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, is significant in the treatment of hypertension, acting as an I1 imidazoline receptor agonist. This compound has been thoroughly studied using various spectroscopic and theoretical techniques, highlighting its potential in antihypertensive medication (Aayisha et al., 2019).
Synthetic Chemistry and Drug Design
The synthesis and application of 4,5-dihydro-1H-imidazol-2-ylmethanamine and its derivatives are crucial in synthetic chemistry. These compounds are used in the preparation of various pharmaceuticals and have been involved in the synthesis of complex molecules with potential therapeutic applications, including antiaggregatory and antileishmanial effects (Santos et al., 2011).
Potential in Anticancer Research
Recent research has also explored the potential of 4,5-dihydro-1H-imidazol-2-ylmethanamine derivatives in anticancer applications. The synthesis and evaluation of these compounds have indicated potential efficacy against various cancer cell lines, underlining their significance in the development of new cancer therapies (Balewski et al., 2020).
Safety And Hazards
The safety information for “4,5-Dihydro-1H-imidazol-2-ylmethanamine” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4,5-dihydro-1H-imidazol-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c5-3-4-6-1-2-7-4/h1-3,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRSQURIJAHKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224011 | |
Record name | 4,5-Dihydro-1H-imidazol-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-1H-imidazol-2-ylmethanamine | |
CAS RN |
73706-73-7, 98019-24-0 | |
Record name | 4,5-Dihydro-1H-imidazol-2-ylmethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073706737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydro-1H-imidazol-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-DIHYDRO-1H-IMIDAZOL-2-YLMETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98EG32748Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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